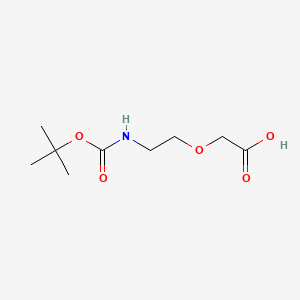

Boc-NH-PEG1-CH2COOH

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-4-5-14-6-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBQMAHYLWJGDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566756 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142929-49-5 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]ethoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Potential of Boc-NH-PEG1-CH2COOH: A Technical Guide for Advanced Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of Boc-NH-PEG1-CH2COOH, a heterobifunctional linker integral to the advancement of sophisticated biomedical applications. Tailored for researchers, chemists, and professionals in the field of drug development, this document elucidates the core properties, experimental applications, and underlying chemical principles of this versatile molecule.

Core Properties of this compound

This compound, also known as N-Boc-2-(2-aminoethoxy)acetic acid, is a valuable building block in chemical synthesis, particularly in the realm of bioconjugation and the development of complex therapeutic agents.[1][2] Its structure features a Boc-protected amine and a terminal carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. This configuration offers the strategic advantage of sequential and controlled conjugation to other molecules.[3]

The Boc (tert-butyloxycarbonyl) protecting group provides a stable shield for the amine functionality, which can be selectively removed under acidic conditions to reveal a primary amine for subsequent reactions.[2] The terminal carboxylic acid can be activated to react with primary amines on various biomolecules, such as proteins and peptides, forming a stable amide bond.[4] The inclusion of the short PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers and databases.

| Property | Value | References |

| CAS Number | 142929-49-5 | [1][5][6] |

| Molecular Formula | C9H17NO5 | [1][5][6] |

| Molecular Weight | 219.24 g/mol | [1][5][6] |

| Appearance | White to off-white solid or viscous liquid | [7][8] |

| Purity | ≥95% | [5][6] |

| Solubility | Soluble in DMSO and other organic solvents | [9] |

| SMILES Code | O=C(O)COCCNC(OC(C)(C)C)=O | [1] |

| InChI Key | UPBQMAHYLWJGDW-UHFFFAOYSA-N | [1] |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Duration | References |

| -20°C | Long-term storage (months to years) | [7][9] |

| -80°C (in solvent) | Up to 6 months | [9] |

| Room Temperature | Suitable for short-term shipping in the continental US | [9] |

It is recommended to keep the compound in a dry environment and avoid exposure to light for long-term storage.[5][6]

Applications in Drug Discovery and Development

This compound is a key component in the synthesis of advanced therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[9][10][11]

PROTAC Linkers

As a PEG-based PROTAC linker, this compound connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[9] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this molecule functions as a cleavable linker to attach a cytotoxic drug to an antibody.[7][10][11] The antibody directs the conjugate to a specific target, such as a cancer cell, where the linker is cleaved, releasing the cytotoxic payload.

Experimental Protocols

The following sections provide generalized experimental procedures for the use of this compound in bioconjugation.

Activation of the Carboxylic Acid Moiety

To conjugate this compound to a primary amine-containing molecule, the carboxylic acid group must first be activated. A common method involves the use of carbodiimide (B86325) chemistry.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

-

Activation Buffer (e.g., MES, pH 4.5-6.0)

Procedure:

-

Dissolve this compound in the activation buffer.

-

Add a molar excess of EDC and NHS to the solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

Conjugation to a Primary Amine

The activated NHS ester of this compound can then react with a primary amine on a target molecule.

Materials:

-

Activated this compound solution

-

Primary amine-containing molecule (e.g., protein, peptide) in a suitable buffer

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., Tris, glycine)

Procedure:

-

Immediately add the activated this compound solution to the solution containing the primary amine.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.

-

Purify the conjugate using a suitable method, such as size-exclusion chromatography (SEC), to remove unreacted reagents and byproducts.

Deprotection of the Boc Group

Following conjugation, the Boc protecting group can be removed to expose the primary amine for further functionalization.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 25-50% TFA).

-

Stir the reaction at room temperature and monitor its progress using a suitable analytical technique (e.g., mass spectrometry) to confirm the removal of the Boc group (a mass decrease of 100.12 g/mol ).[3]

-

Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental processes involving this compound.

Caption: General workflow for the bioconjugation and deprotection of this compound.

Caption: Simplified overview of PROTAC synthesis using this compound.

References

- 1. This compound | Carbamates | Ambeed.com [ambeed.com]

- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-NH-PEG1-CH2COOH, 260367-12-2 | BroadPharm [broadpharm.com]

- 5. This compound | CAS:142929-49-5 | Biopharma PEG [biochempeg.com]

- 6. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]

- 7. apexbt.com [apexbt.com]

- 8. purepeg.com [purepeg.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. amsbio.com [amsbio.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Boc-NH-PEG1-CH2COOH: A Core Component in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid, commonly known as Boc-NH-PEG1-CH2COOH. This bifunctional molecule, featuring a Boc-protected amine and a terminal carboxylic acid connected by a single polyethylene (B3416737) glycol (PEG) unit, is a critical building block in the development of advanced therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Identification and Properties

This compound is a heterobifunctional linker that provides a flexible, hydrophilic spacer. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet easily removable block for the amine functionality, while the carboxylic acid allows for straightforward conjugation to other molecules.

Structure and Chemical Information:

-

IUPAC Name: 2-(2-(((tert-butoxycarbonyl)amino)ethoxy)acetic acid

The structure consists of a Boc-protected amino group at one end and a carboxylic acid at the other, separated by a short, flexible ethylene (B1197577) glycol linker. This structure imparts desirable physicochemical properties for its role as a linker in larger molecular constructs.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from supplier technical data sheets and computational models.

| Property | Value | Source |

| CAS Number | 142929-49-5 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₅ | [2][3] |

| Molecular Weight | 219.24 g/mol | [1][3] |

| Appearance | Solid-Liquid Mixture, Colorless to light yellow | [2] |

| Purity | ≥95% | [1][3] |

| Topological Polar Surface Area (TPSA) | 84.86 Ų | [4] |

| Predicted LogP (Consensus) | ~0.03 | [4] |

| Storage Conditions (Pure Form) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage Conditions (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |

Applications in Drug Development

This compound is primarily utilized as a PEG-based linker in the synthesis of complex bioconjugates. Its properties make it particularly suitable for:

-

PROTACs: In PROTACs, this linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein. The flexibility and hydrophilicity of the PEG unit can improve the solubility and cell permeability of the final PROTAC molecule, facilitating the formation of a stable ternary complex between the E3 ligase, the target protein, and the PROTAC.[2]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer helps to ensure that the drug molecule does not interfere with the antibody's binding affinity for its target antigen.

-

Other Bioconjugation: Its versatile functional groups allow for its use in various bioconjugation applications, including peptide synthesis, nanotechnology, and the development of new materials for drug delivery and cell culture.[1]

Experimental Protocols

The following are generalized protocols for the handling and use of this compound. These may require optimization for specific applications.

1. Stock Solution Preparation (In Vitro Use)

-

Objective: To prepare a high-concentration stock solution for in vitro assays.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.[2]

-

Procedure:

-

Weigh the required amount of this compound in a sterile microcentrifuge tube.

-

Add fresh, anhydrous DMSO to the desired concentration (e.g., 100 mg/mL).[2]

-

If necessary, use sonication to aid dissolution. Due to the hygroscopic nature of DMSO, it is crucial to use a newly opened bottle to ensure optimal solubility.[2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month or -80°C for up to six months.[2]

-

2. Formulation for In Vivo Studies

-

Objective: To prepare a solution suitable for administration in animal models.

-

Methodology: A common method involves using a co-solvent system to achieve a clear, stable solution.

-

Protocol Example:

-

Start with a concentrated stock solution prepared in DMSO as described above.

-

Sequentially add the following co-solvents, ensuring the solution is mixed thoroughly after each addition. The volumetric ratios for a final solution are:

-

For example, to prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline to reach the final volume.[2]

-

This protocol can yield a clear solution with a solubility of at least 2.5 mg/mL.[2][5] It is recommended to prepare this working solution fresh on the day of use.

-

3. General Amide Coupling Reaction

-

Objective: To conjugate the carboxylic acid of this compound to an amine-containing molecule (R-NH₂).

-

Reagents:

-

This compound

-

Amine-containing substrate (R-NH₂)

-

Coupling agents (e.g., EDC, HATU, HOBt)

-

A suitable non-nucleophilic base (e.g., DIPEA, triethylamine)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)[6]

-

-

Procedure:

-

Activation: Dissolve this compound in the anhydrous solvent. Add the coupling agents (e.g., 1.1 equivalents of EDC and HOBt) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming a reactive ester.[6]

-

Coupling: Add the amine substrate (R-NH₂) (typically 1.0 equivalent) and the base (e.g., 2-3 equivalents of DIPEA) to the reaction mixture.[6]

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[6]

-

Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. The organic layer is typically washed with a mild acid, a mild base, and brine, then dried over a desiccant (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

-

Visualized Workflows and Mechanisms

The following diagrams illustrate the role of this compound in the context of PROTACs.

Caption: Mechanism of action for a PROTAC, which utilizes a linker like this compound.

Caption: Generalized workflow for the synthesis of a PROTAC using this compound.

References

- 1. This compound | CAS:142929-49-5 | Biopharma PEG [biochempeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]

- 4. This compound | Carbamates | Ambeed.com [ambeed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

The Strategic Role of Boc-NH-PEG1-CH2COOH in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2] The linker is far more than a simple spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][4] Among the vast array of linker building blocks, Boc-NH-PEG1-CH2COOH has emerged as a valuable and versatile tool in the rational design of potent PROTACs.

This technical guide provides a comprehensive overview of the role of this compound in PROTAC design, detailing its structural components, its application in synthesis, and its impact on the biological activity of the resulting protein degraders.

Deconstructing this compound: A Trifunctional Building Block

This compound is a heterobifunctional linker that offers a strategic combination of a protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid. Each of these components plays a distinct and crucial role in the modular assembly of a PROTAC.

-

The Boc-Protecting Group (tert-Butyloxycarbonyl): The Boc group serves as a temporary shield for the primary amine. This protection is essential during the initial stages of PROTAC synthesis, preventing unwanted side reactions of the amine while the carboxylic acid end is being conjugated to either the POI ligand or the E3 ligase ligand. The Boc group is stable under a variety of reaction conditions but can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions. This orthogonal protection strategy allows for a controlled, stepwise synthesis of the PROTAC molecule.

-

The PEG1 Linker (Polyethylene Glycol, n=1): The single ethylene (B1197577) glycol unit imparts several beneficial properties to the PROTAC. PEG motifs are known to enhance the aqueous solubility of molecules, which can be a significant advantage for large and often hydrophobic PROTACs.[5] The flexibility of the PEG chain is also critical, as it allows the PROTAC to adopt multiple conformations, thereby increasing the likelihood of forming a stable and productive ternary complex between the POI and the E3 ligase.[6] The length of the linker is a parameter that requires careful optimization for each specific target and E3 ligase pair, and a single PEG unit provides a short, flexible starting point for this optimization process.[3]

-

The Carboxylic Acid Terminus (-CH2COOH): The terminal carboxylic acid provides a versatile chemical handle for conjugation. It can be readily activated to form an amide bond with a free amine on either the POI-binding ligand or the E3 ligase-recruiting moiety. This amide bond formation is a robust and widely used reaction in medicinal chemistry, making the integration of this linker into a synthetic scheme straightforward.

The Impact of Linker Composition on PROTAC Efficacy: A Quantitative Perspective

The choice of linker has a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, illustrating the critical role of linker length and composition in the degradation of different target proteins. While a direct head-to-head comparison featuring this compound across multiple targets is not extensively available in single studies, the data presented underscores the general principles of linker optimization.

| Table 1: Influence of PEG Linker Length on BRD4 Degradation | ||

| Linker Composition | DC50 (nM) | Dmax (%) |

| PEG3 | 55 | 85 |

| PEG4 | 20 | 95 |

| PEG5 | 15 | >98 |

| PEG6 | 30 | 92 |

| Data synthesized from studies on JQ1-based PROTACs targeting BRD4. |

| Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation | |

| Linker Length (atoms) | Degradation Efficacy |

| 12 | Effective |

| 16 | More Potent |

| Data based on studies of ERα-targeting PROTACs. |

| Table 3: Linker Length Optimization for Tank-binding kinase 1 (TBK1) Degradation | ||

| Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| < 12 | No degradation | - |

| 21 | 3 | 96 |

| 29 | 292 | 76 |

| Data compiled from studies on TBK1-targeting PROTACs. |

These data highlight that the optimal linker length is highly dependent on the specific POI and E3 ligase pair, and there is no universal "best" linker. A short PEG linker, such as that provided by this compound, can serve as an excellent starting point for linker optimization studies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of PROTACs. The following sections provide generalized methodologies for the key steps involving a linker like this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC, starting with the coupling of the linker to an amine-functionalized ligand, followed by deprotection and coupling to a second, carboxyl-functionalized ligand.

Step 1: Amide Coupling of this compound to an Amine-Containing Ligand (Ligand-NH2)

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated linker solution, add the amine-containing ligand (Ligand-NH2) (1.0-1.2 eq) dissolved in a minimal amount of anhydrous DMF.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Boc-NH-PEG1-CH2-CO-Ligand).

Step 2: Boc Deprotection

-

Deprotection Reaction: Dissolve the Boc-protected intermediate from Step 1 in anhydrous dichloromethane (B109758) (DCM). Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the complete removal of the Boc group by TLC or LC-MS.

-

Solvent Removal and Neutralization: Remove the DCM and excess TFA under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine intermediate (H2N-PEG1-CH2-CO-Ligand).

Step 3: Final Amide Coupling to a Carboxyl-Containing Ligand (Ligand-COOH)

-

Activation and Coupling: Following a similar procedure to Step 1, activate the carboxylic acid of the second ligand (Ligand-COOH) (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.

-

Final Coupling: Add the deprotected amine intermediate from Step 2 (1.0-1.2 eq) to the activated carboxyl-containing ligand.

-

Reaction Monitoring, Work-up, and Purification: Monitor the reaction and purify the final PROTAC product as described in Step 1. Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes the quantification of target protein degradation in cultured cells following PROTAC treatment.

-

Cell Culture and Treatment: Seed a suitable cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates (e.g., 20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizing the Process: Diagrams of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PROTAC mechanism of action and the experimental and synthetic workflows.

Caption: The PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of PROTACs. Its trifunctional nature, combining a protected amine, a flexible and solubilizing PEG spacer, and a reactive carboxylic acid, enables a modular and controlled approach to PROTAC assembly. While the optimal linker is always dependent on the specific biological system, the physicochemical properties imparted by the PEG1 motif make this linker an excellent starting point for the development of potent and effective protein degraders. The systematic evaluation of PROTACs constructed with this and other linkers, using the detailed protocols provided, is paramount to advancing the field of targeted protein degradation and developing novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Boc-NH-PEG1-CH2COOH in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the fields of bioconjugation and drug development, the precise and controlled chemical linking of molecules is essential. Heterobifunctional linkers are cornerstone tools for this purpose, and among them, Boc-NH-PEG1-CH2COOH stands out for its utility and versatility. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, a linker featuring a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][] This unique structure allows for a controlled, two-stage conjugation strategy, making it invaluable in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5][6] This document details the fundamental chemistry, presents quantitative data for reaction optimization, provides explicit experimental protocols, and visualizes the key processes to equip researchers with the knowledge for its effective implementation.

Core Principles of the this compound Linker

This compound is a heterobifunctional molecule designed for sequential conjugation. Its functionality is derived from three distinct chemical components:

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used, acid-labile protecting group for amines.[7][8] Its primary role is to temporarily block the reactivity of the linker's primary amine.[7] The Boc group is stable under basic and nucleophilic conditions, allowing chemical reactions to be directed toward the other end of the molecule.[7] It can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the amine for a subsequent conjugation step.[9][10] This "orthogonal" reactivity is crucial for controlled, stepwise synthesis.[7]

-

The PEG1 Spacer: The short, single polyethylene glycol (PEG) unit serves as a hydrophilic spacer.[6][11] The inclusion of a PEG spacer can improve the solubility and stability of the resulting bioconjugate, particularly when dealing with hydrophobic molecules.[12][13][14] It also provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or optimizing the efficacy of complex constructs like PROTACs.[15]

-

The Terminal Carboxylic Acid (-CH2COOH): This functional group is the initial point of attachment to a biomolecule. The carboxylic acid can be chemically activated to react with primary amines, such as the ε-amino group of lysine (B10760008) residues on a protein's surface, to form a highly stable amide bond.[6][7]

The logical workflow for utilizing this linker follows a two-stage process, enabling the orderly assembly of complex molecular structures.

Mechanism of Action: A Two-Step Process

The utility of this compound is centered on two well-characterized chemical transformations: carbodiimide-mediated amide bond formation and acid-catalyzed deprotection.

Stage 1: Amine Coupling via EDC/NHS Chemistry

The terminal carboxylic acid of the linker is typically conjugated to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) using carbodiimide chemistry.[6] The most common method involves 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

The mechanism proceeds in two steps:

-

Activation: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[6][16]

-

Stabilization and Coupling: This intermediate is prone to hydrolysis, especially in aqueous solutions. NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester.[6][] This semi-stable intermediate then efficiently reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[] The inclusion of NHS significantly enhances the efficiency and control of the coupling reaction.[6]

References

- 1. This compound | Carbamates | Ambeed.com [ambeed.com]

- 3. purepeg.com [purepeg.com]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. genscript.com [genscript.com]

- 11. nbinno.com [nbinno.com]

- 12. precisepeg.com [precisepeg.com]

- 13. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Boc-NH-PEG1-CH2COOH as an ADC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Boc-NH-PEG1-CH2COOH in Advanced Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker molecule, which connects these two components, is a critical determinant of an ADC's safety and efficacy. This compound is a heterobifunctional linker that has garnered interest in the development of ADCs due to its defined structure and versatile chemical handles.

This technical guide provides a comprehensive overview of the core features of this compound as an ADC linker. It details its chemical structure, key advantages, and provides standardized protocols for its application in ADC development. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this linker in their therapeutic programs.

Chemical Structure and Key Features:

This compound, also known as 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid, possesses a discrete, single polyethylene (B3416737) glycol (PEG) unit, which imparts favorable physicochemical properties to the resulting ADC. The molecule is characterized by two key functional groups:

-

A Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the amine functionality. This allows for the selective activation of the carboxylic acid for conjugation to the antibody, while the amine remains unreactive. The Boc group can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation of a payload, enabling a controlled and stepwise synthesis of the ADC.

-

A terminal carboxylic acid (-COOH): This functional group serves as the attachment point to the monoclonal antibody. It can be readily activated to form a reactive ester, which then couples with primary amines, such as the side chains of lysine (B10760008) residues on the antibody surface, to form a stable amide bond.

The single PEG unit in the linker's backbone offers several key advantages in ADC design:

-

Enhanced Hydrophilicity: The PEG spacer increases the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can help to prevent aggregation and improve the formulation and manufacturing of the ADC.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of therapeutic molecules. The hydrophilic nature of the PEG linker can shield the ADC from proteolytic degradation and reduce renal clearance, leading to improved pharmacokinetic profiles.

-

Reduced Immunogenicity: The presence of the PEG chain can help to mask potential immunogenic epitopes on the linker-payload portion of the ADC, thereby reducing the risk of an unwanted immune response.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing the this compound linker is not extensively available in peer-reviewed literature, the following table presents representative data for ADCs constructed with similar short-chain PEG linkers. This data is intended to provide a general understanding of the expected performance characteristics.

| Parameter | Representative Value | Method of Determination | Significance in ADC Development |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | Hydrophobic Interaction Chromatography (HIC) | The DAR is a critical quality attribute that influences both the potency and potential toxicity of an ADC. A higher DAR generally leads to increased potency but can also result in greater hydrophobicity and faster clearance. |

| In Vitro Plasma Stability (% Intact ADC after 7 days) | > 90% | ELISA-based assays | High plasma stability is crucial to minimize premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity and a reduced therapeutic index. |

| In Vitro Cytotoxicity (IC50) | 10 - 100 ng/mL | Cell-based viability assays (e.g., MTT) | The IC50 value represents the concentration of the ADC required to inhibit the growth of target cancer cells by 50%. It is a primary measure of the ADC's in vitro potency. |

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental procedures involved in the development of an ADC using the this compound linker.

Protocol for Conjugation of this compound to a Monoclonal Antibody

This protocol describes the two-step process of first attaching the linker to the antibody via its carboxylic acid group, followed by the deprotection of the Boc group to reveal the amine for payload conjugation.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

Procedure:

-

Antibody Preparation:

-

Ensure the mAb is in an amine-free buffer at a concentration of 5-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMSO to a concentration of 100 mM.

-

In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 200 mM each.

-

Add the EDC and NHS solutions to the this compound solution at a 1:1:1 molar ratio.

-

Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated linker.

-

-

Conjugation to the Antibody:

-

Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution.

-

Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Linker-Antibody Conjugate:

-

Purify the conjugate using a size-exclusion chromatography column to remove unreacted linker and other small molecules.

-

Monitor the elution profile at 280 nm and collect the fractions containing the conjugated antibody.

-

-

Boc Deprotection:

-

Lyophilize the purified linker-antibody conjugate.

-

Dissolve the lyophilized powder in a 50% TFA in DCM solution.

-

Incubate for 30 minutes at room temperature.

-

Remove the solvent under vacuum. The resulting antibody-linker conjugate with a free amine is now ready for payload conjugation.

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the potency of the final ADC on target cancer cells.

Materials:

-

Target cancer cell line (e.g., HER2-positive cell line for an anti-HER2 ADC)

-

Complete cell culture medium

-

ADC of interest

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a serial dilution of the ADC in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.

-

Incubate the plate for 72-96 hours at 37°C.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for an additional 2-4 hours at 37°C in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

-

Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the HER2 signaling pathway, a common target for ADCs. Upon binding of an anti-HER2 ADC, the receptor-ADC complex is internalized, leading to the release of the cytotoxic payload and subsequent cell death.

Caption: HER2 signaling pathway and ADC mechanism of action.

Experimental Workflow

The diagram below outlines the comprehensive experimental workflow for the development and characterization of an ADC using a this compound linker.

Caption: Experimental workflow for ADC development and characterization.

A Technical Guide to Boc-NH-PEG1-CH2COOH: A Versatile Linker in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG1-CH2COOH, a heterobifunctional linker integral to the advancement of targeted therapeutics. Its unique structural properties make it a valuable tool in the synthesis of complex biomolecules, particularly in the burgeoning fields of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecular Information

This compound is a derivative of polyethylene (B3416737) glycol (PEG) that features a Boc-protected amine and a terminal carboxylic acid, separated by a single PEG unit. This structure allows for controlled, sequential conjugation to different molecules of interest.

| Property | Value | Source |

| Molecular Formula | C9H17NO5 | [1][2] |

| Molecular Weight | 219.23 g/mol | [1] |

| CAS Number | 142929-49-5 | [1][2] |

| Appearance | Solid-Liquid Mixture, Colorless to light yellow | [1] |

| Purity | Typically >95% | [2] |

| Solubility | Soluble in DMSO | [1] |

A related compound, Boc-NH-PEG1-CH2CH2COOH, has a slightly different structure with an additional methylene (B1212753) group in the carboxylic acid chain, resulting in a molecular formula of C10H19NO5 and a molecular weight of 233.26 g/mol .[3]

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][4] PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, thereby inducing the degradation of the target protein through the cell's natural ubiquitin-proteasome system.[1] The hydrophilic PEG component of the linker can enhance the solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[5][6]

Additionally, this linker can be utilized in the creation of ADCs, where it connects a cytotoxic payload to a monoclonal antibody.[7][8]

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC Mechanism of Action

The ultimate function of a PROTAC is to induce the degradation of a target protein. The diagram below outlines this intracellular signaling pathway.

Caption: Mechanism of action for a PROTAC-mediated protein degradation.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of molecules like this compound are highly specific to the ligands and target systems involved. However, a general protocol for the coupling of the carboxylic acid end of the linker to an amine-containing molecule would involve the following steps:

-

Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated, typically using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester.

-

Coupling Reaction: The activated linker is then reacted with the amine-containing molecule (e.g., an E3 ligase ligand) in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at room temperature.

-

Purification: The resulting conjugate is purified from byproducts and unreacted starting materials, typically using column chromatography or high-performance liquid chromatography (HPLC).

-

Boc Deprotection: The Boc protecting group is removed from the newly formed conjugate by treatment with a strong acid, such as trifluoroacetic acid (TFA), to expose the terminal amine for the next coupling step.

-

Second Coupling and Final Purification: The deprotected amine is then coupled to the second molecule of interest (e.g., the target protein ligand), and the final PROTAC molecule is purified.

Researchers should consult peer-reviewed literature for detailed, optimized protocols relevant to their specific target and ligand systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]

- 3. purepeg.com [purepeg.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to t-Boc-NH-amido-PEG1-CH2COOH: A Core Component in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of t-Boc-NH-amido-PEG1-CH2COOH, a heterobifunctional linker critical to the advancement of targeted therapeutics. This document details its chemical synonyms, properties, and its pivotal role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Included are detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Nomenclature and Chemical Identity

t-Boc-NH-amido-PEG1-CH2COOH is a single polyethylene (B3416737) glycol (PEG) unit linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a carboxylic acid at the other. This structure allows for sequential and controlled conjugation to different molecules.

A variety of synonyms and identifiers are used in literature and commercial listings for this compound. Understanding these is crucial for comprehensive literature searches and procurement.

Table 1: Synonyms and Chemical Identifiers for t-Boc-NH-amido-PEG1-CH2COOH

| Category | Identifier |

| Common Name | t-Boc-NH-amido-PEG1-CH2COOH |

| Alternative Names | Boc-NH-PEG1-acid, t-Boc-N-amido-PEG1-acid, Boc-amino-PEG1-acid, N-Boc-2-(2-aminoethoxy)acetic Acid, 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid |

| IUPAC Name | 2-[2-(tert-butoxycarbonylamino)ethoxy]acetic acid |

| CAS Number | 142929-49-5 |

| Molecular Formula | C9H17NO5 |

| Molecular Weight | 219.24 g/mol [1] |

Physicochemical and Quality Control Parameters

The physical and chemical properties of t-Boc-NH-amido-PEG1-CH2COOH are critical for its handling, storage, and reactivity in conjugation protocols.

Table 2: Physicochemical Properties and Quality Specifications

| Property | Value |

| Appearance | White to off-white solid or viscous liquid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents |

| Storage Conditions | -20°C, protected from moisture |

Role in Targeted Therapeutics: ADCs and PROTACs

The unique bifunctional nature of t-Boc-NH-amido-PEG1-CH2COOH makes it a valuable tool in the construction of complex therapeutic modalities like ADCs and PROTACs. The short PEG1 linker provides a defined spatial separation between the conjugated molecules while imparting hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[2]

Application in Antibody-Drug Conjugates (ADCs)

In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The carboxylic acid can be activated to react with amine groups on the antibody (e.g., lysine (B10760008) residues), and the Boc-protected amine can be deprotected to allow for conjugation to the payload.

Application in PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. t-Boc-NH-amido-PEG1-CH2COOH can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The defined length and flexibility of the PEG1 unit are critical for facilitating the formation of a productive ternary complex.

Experimental Protocols

The following protocols provide a general framework for the use of t-Boc-NH-amido-PEG1-CH2COOH in the synthesis of a bioconjugate. Note: These are representative protocols adapted from methodologies for similar short-chain PEG linkers and may require optimization for specific applications.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

-

t-Boc-NH-amido-PEG1-CH2COOH or a conjugate thereof

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Anhydrous Toluene (B28343) (optional)

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

(Optional) Add anhydrous toluene and evaporate under reduced pressure (repeat 2-3 times) to azeotropically remove residual TFA.

-

The resulting amine-TFA salt can often be used in the next step without further purification.

Protocol 2: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of the linker to a molecule containing a primary or secondary amine.

Materials:

-

t-Boc-NH-amido-PEG1-CH2COOH (or its deprotected form if the other end is already conjugated)

-

Amine-containing molecule (e.g., antibody, ligand)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., EDC/NHS)

-

DIPEA (N,N-Diisopropylethylamine)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve t-Boc-NH-amido-PEG1-CH2COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve the amine-containing molecule (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the amine-containing molecule to the activated linker solution.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with an appropriate solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is then dried, filtered, and concentrated.

-

The crude product is purified by an appropriate method, such as silica (B1680970) gel chromatography or preparative HPLC.

Quantitative Data and Characterization

The performance of ADCs and PROTACs is highly dependent on the properties of the linker. While specific data for t-Boc-NH-amido-PEG1-CH2COOH is often embedded within broader studies, the following tables provide representative data on the impact of short PEG linkers on conjugate performance.

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

| Linker Length | Effect on Half-Life | In Vivo Efficacy | General Considerations |

| Short (PEG1-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance. | Suitable for payloads that do not require prolonged exposure. |

| Intermediate (PEG8-PEG12) | Slower clearance, longer half-life. | Often shows a significant improvement in in vivo efficacy. | Represents a balanced approach for many ADCs. |

| Long (PEG24+) | Significantly prolonged half-life. | Can lead to the highest in vivo efficacy but may also reduce in vitro cytotoxicity. | May be necessary for highly hydrophobic payloads. |

Table 4: Representative Reaction Parameters for Amide Coupling

| Reagent | Molar Equivalence (relative to limiting reagent) |

| Carboxylic Acid-Linker | 1.0 |

| Amine-Molecule | 1.0 - 1.2 |

| Coupling Agent (e.g., HATU) | 1.1 - 1.5 |

| Base (e.g., DIPEA) | 2.0 - 3.0 |

Characterization: Following synthesis, the final conjugate should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure of the linker and its attachment to the respective molecules.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.

-

Size Exclusion Chromatography (SEC): For ADCs, to determine the extent of aggregation.

Conclusion

t-Boc-NH-amido-PEG1-CH2COOH is a versatile and valuable building block in the development of sophisticated targeted therapies. Its well-defined structure, coupled with the beneficial properties of a short PEG linker, allows for the precise construction of ADCs and PROTACs with potentially improved physicochemical and pharmacological profiles. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug developers, facilitating the effective use of this important chemical tool in advancing the next generation of therapeutics.

References

Navigating the Properties of a Key PROTAC Linker: A Technical Guide to the Solubility and Stability of Boc-NH-PEG1-CH2COOH

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of linker molecules is paramount for the successful design and synthesis of novel therapeutics. This in-depth technical guide focuses on Boc-NH-PEG1-CH2COOH, a widely utilized building block in the construction of Proteolysis Targeting Chimeras (PROTACs), providing critical insights into its solubility and stability characteristics.

This guide synthesizes available data and outlines detailed experimental protocols to empower researchers in the effective handling, application, and analysis of this heterobifunctional linker. A thorough grasp of these properties is essential for optimizing reaction conditions, ensuring the integrity of the final conjugate, and ultimately, developing robust and reliable drug candidates.

Physicochemical Properties and Solubility Profile

This compound, with a molecular weight of 219.23 g/mol and the chemical formula C9H17NO5, is a bifunctional molecule featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal carboxylic acid, connected by a short polyethylene (B3416737) glycol (PEG) spacer. This structure imparts a unique solubility profile, balancing hydrophobic (Boc group) and hydrophilic (PEG and carboxylic acid) characteristics.

While comprehensive, peer-reviewed solubility data in a wide range of solvents is not extensively published, information from suppliers and analogous compounds provides a strong starting point for its practical use.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Reported Solubility | Observations and Recommendations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (456.14 mM)[1][2] | Ultrasonic assistance may be required for dissolution.[1][2] The hygroscopic nature of DMSO can significantly impact solubility; it is crucial to use freshly opened, anhydrous DMSO.[1][2] |

| Aqueous Buffers | Data not readily available | The PEG linker is expected to enhance aqueous solubility. However, the overall solubility will be pH-dependent due to the presence of the carboxylic acid group. Empirical determination is recommended. |

| Other Organic Solvents | Data not readily available | Solubility in solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and alcohols should be determined experimentally based on the specific application. |

Experimental Protocol: Determination of Aqueous Solubility

A robust understanding of aqueous solubility is critical for applications in biological assays and formulation development. The following protocol outlines a standardized method for determining the pH-dependent aqueous solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers at different pH values.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffers (e.g., pH 3, 4, 5, 6)

-

Purified water

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical column (e.g., C18)

-

0.22 µm syringe filters

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to separate vials containing the different aqueous buffers.

-

Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC method.

-

HPLC Method Development: A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid) is a suitable starting point. Detection can be performed at a low UV wavelength (e.g., 210-220 nm).

-

-

Construct a calibration curve using known concentrations of this compound to accurately determine the concentration in the test samples.

Stability Profile and Degradation Pathways

The stability of this compound is a critical factor influencing its storage, handling, and use in multi-step syntheses. The molecule possesses two primary sites susceptible to degradation: the Boc-protected amine and the ether linkages within the PEG spacer.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Pure Form (Solid/Liquid Mixture) | -20°C for up to 3 years; 4°C for up to 2 years.[1][2] Store at -5°C, keep dry and avoid sunlight.[3][4][5] | To minimize potential degradation over long-term storage. Protection from light and moisture is crucial.[6] |

| In Solvent | -80°C for up to 6 months; -20°C for up to 1 month.[1][2] | Solutions are generally less stable than the pure compound. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.[1][2] |

| Handling | Allow the compound to warm to room temperature before opening the container.[6] | This prevents condensation of atmospheric moisture into the sample. For viscous liquids, gentle warming can reduce viscosity for easier handling.[6] |

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting synthetic challenges.

Caption: Potential degradation pathways for this compound.

The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the Boc protecting group. The tert-butyl carbamate (B1207046) is highly susceptible to acidic conditions, leading to the formation of the free amine. While the ether linkages of the PEG chain are generally stable, they can undergo slow hydrolysis under strongly acidic or basic conditions, or be susceptible to oxidation.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-intensity light source (for photostability)

-

Oven (for thermal stress)

-

HPLC-MS system

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the following stress conditions for a defined period:

-

Acidic Hydrolysis: Add HCl solution and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add NaOH solution and incubate at a controlled temperature.

-

Oxidation: Add H₂O₂ solution and incubate at room temperature.

-

Thermal Stress: Incubate a solution at an elevated temperature (e.g., 70°C).

-

Photostability: Expose a solution to high-intensity UV or fluorescent light.

-

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS).

-

The HPLC method should be capable of separating the parent compound from all significant degradation products.

-

The mass spectrometer will aid in the identification of the degradation products by providing molecular weight information.

-

Caption: Workflow for a forced degradation study.

Analytical Methodologies

The accurate analysis of this compound is fundamental for quality control, reaction monitoring, and stability assessment. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization.

Table 3: Recommended Analytical Techniques

| Technique | Application | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, quantification, stability studies | Reversed-phase (RP-HPLC) is the most common mode. A C18 or C8 column with a water/acetonitrile gradient containing an acid modifier (e.g., 0.1% TFA or formic acid) is typically effective. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, impurity identification, degradation product analysis | Provides structural information and confirmation of identity. Essential for forced degradation studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound. |

Experimental Protocol: Purity Determination by RP-HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Prepare a sample solution of this compound in the initial mobile phase composition (e.g., 1 mg/mL).

-

Set the column temperature (e.g., 30°C) and UV detection wavelength (e.g., 214 nm).

-

Inject the sample and run a linear gradient elution, for example:

-

0-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 10% B

-

30-35 min: 10% B

-

-

Integrate the peaks in the chromatogram and calculate the purity based on the area percentage of the main peak.

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a critical linker in modern drug discovery. While some quantitative data is available, particularly for its solubility in DMSO, this guide highlights the necessity for empirical determination of key parameters such as aqueous solubility and detailed stability profiles under various conditions. The provided experimental protocols offer a robust framework for researchers to generate this critical data, ensuring the effective and reliable use of this important synthetic building block in the development of next-generation therapeutics. By understanding and controlling for the physicochemical properties of such linkers, the scientific community can accelerate the design and synthesis of innovative and impactful medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creativepegworks.com [creativepegworks.com]

An In-depth Technical Guide to PEG Linkers in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEG Linkers and Peptide PEGylation

Polyethylene glycol (PEG) linkers are polymeric structures composed of repeating ethylene (B1197577) glycol units. In the realm of peptide synthesis and drug development, the covalent attachment of these PEG linkers to peptides, a process known as PEGylation, has emerged as a transformative strategy to enhance the therapeutic properties of peptide-based drugs.[][2] The hydrophilic and biocompatible nature of PEG chains imparts several advantageous characteristics to the conjugated peptide, including improved solubility, increased stability against enzymatic degradation, prolonged systemic circulation time, and reduced immunogenicity.[3][4][5]

PEGylation effectively increases the hydrodynamic volume of the peptide, which sterically shields it from proteolytic enzymes and reduces renal clearance, thereby extending its plasma half-life.[6][7] This modification can also mask antigenic epitopes on the peptide surface, diminishing its recognition by the immune system.[5] The versatility of PEG linker chemistry allows for precise control over the properties of the resulting PEG-peptide conjugate, making it a cornerstone of modern biopharmaceutical development.[8]

Core Principles of Peptide PEGylation

The process of PEGylating a peptide involves the chemical conjugation of a reactive PEG derivative to a specific functional group on the peptide chain. The choice of PEG linker, its molecular weight, and the site of attachment are critical parameters that influence the final properties of the PEGylated peptide.

Types of PEG Linkers:

PEG linkers can be broadly categorized based on their structure and the reactivity of their terminal functional groups.

-

Linear vs. Branched PEG: Linear PEGs consist of a single chain, while branched PEGs have multiple PEG chains radiating from a central core. Branched PEGs can offer enhanced steric hindrance and a greater increase in hydrodynamic size compared to linear PEGs of similar molecular weight.[3]

-

Homobifunctional vs. Heterobifunctional PEG: Homobifunctional PEGs possess two identical reactive groups, making them suitable for crosslinking applications. Heterobifunctional PEGs have two different reactive groups, enabling the sequential conjugation of two different molecules.[9]

Common PEGylation Chemistries:

The selection of the PEGylation chemistry depends on the available reactive functional groups on the peptide, most commonly the N-terminal α-amine group, the ε-amine group of lysine (B10760008) residues, or the thiol group of cysteine residues.

-

Amine-reactive PEGylation: This is the most common approach and typically involves the reaction of an N-hydroxysuccinimide (NHS) ester-activated PEG with a primary amine on the peptide to form a stable amide bond.[10][11][12]

-

Thiol-reactive PEGylation: This strategy offers site-specific modification by targeting the thiol group of a cysteine residue. Maleimide-activated PEGs are frequently used to form a stable thioether bond with the cysteine.[13][14][15]

Quantitative Impact of PEGylation on Peptide Pharmacokinetics

The length and molecular weight of the PEG linker have a profound impact on the pharmacokinetic profile of a peptide. Generally, a higher molecular weight PEG leads to a longer plasma half-life.

| Peptide | PEG Linker Molecular Weight (kDa) | Fold Increase in Half-Life (Intravenous) | Fold Increase in Half-Life (Subcutaneous) | Reference |

| Glucagon-like peptide-1 (GLP-1) | 2 | 16 | 3.2 | [16] |

| GLP-1 analog | 20 | Not specified | ~1.1 days (elimination half-life) | [17] |

| GLP-1 Receptor Agonist (PEX168) | Not specified | ~131.8-139.8 hours (mean half-life) | Not specified | [18] |

Table 1: Effect of PEGylation on the Half-Life of GLP-1 and its Analogs. This table summarizes the significant increase in the plasma half-life of Glucagon-like peptide-1 (GLP-1) and its analogs upon PEGylation. The data highlights how different PEG linker sizes contribute to the extended circulation time of these therapeutic peptides.

| Peptide/Protein | PEG Linker Molecular Weight (kDa) | Effect on Immunogenicity | Reference |

| General Trend | Higher MW PEGs (e.g., 30 kDa) | Increased immunogenicity of the PEG moiety itself | [19] |

| General Trend | Larger branched PEGs | More marked reduction in protein immunogenicity compared to small linear PEGs | [5] |

Table 2: Influence of PEG Molecular Weight on Immunogenicity. This table illustrates the complex relationship between PEG linker size and the immunogenicity of the resulting conjugate. While PEGylation generally reduces the immunogenicity of the peptide, the PEG molecule itself can elicit an immune response, a factor that is influenced by its molecular weight and structure.

Experimental Protocols

Protocol 1: NHS-Ester-Mediated Amine PEGylation of a Peptide

This protocol outlines the general steps for conjugating an NHS-ester-activated PEG to a peptide containing primary amines (N-terminus or lysine residues).[10][11][12]

Materials:

-

Peptide with accessible primary amine(s)

-

mPEG-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Peptide Dissolution: Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the peptide solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubation: Gently stir the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

-

Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using RP-HPLC or size-exclusion chromatography.[][20][21]

Protocol 2: Maleimide-Mediated Thiol PEGylation of a Peptide

This protocol describes the site-specific conjugation of a maleimide-activated PEG to a cysteine residue in a peptide.[13][14][15]

Materials:

-

Peptide containing a free cysteine residue

-

PEG-Maleimide

-

PEGylation Buffer: PBS, pH 7.0, or other thiol-free buffer at pH 7.0

-

TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Peptide Preparation: Dissolve the peptide in a degassed PEGylation buffer. If the peptide contains disulfide bonds, add a 100x molar excess of TCEP to reduce them.

-

PEG-Maleimide Dissolution: Dissolve the PEG-Maleimide in the PEGylation buffer to create a stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the peptide solution.

-

Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the PEGylated peptide using RP-HPLC or size-exclusion chromatography to remove unreacted peptide and PEG-Maleimide.[][20][21]